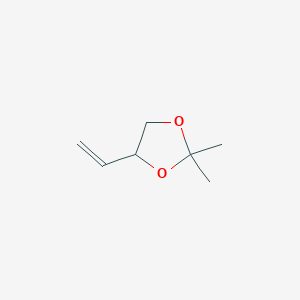

2,2-Dimethyl-4-vinyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNZBLNWGWIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370597 | |

| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83968-02-9 | |

| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Pathways for 2,2 Dimethyl 4 Vinyl 1,3 Dioxolane

Direct Synthesis Routes

Direct synthesis methods offer efficient pathways to 2,2-Dimethyl-4-vinyl-1,3-dioxolane by constructing the dioxolane ring in a single key step. These routes are characterized by the reaction of a ketone with a suitable three-membered ring epoxide or the reaction of a diol with a ketone.

Catalytic Addition of Ketones to Epoxides

The reaction between a ketone and an epoxide to form a 1,3-dioxolane (B20135) is a significant synthetic transformation. acs.org This method relies on the ring-opening of the epoxide by the ketone, facilitated by a catalyst. The parent 1,3-dioxolane can be synthesized by reacting ethylene (B1197577) oxide with formaldehyde (B43269) using catalysts like SnCl4. chemicalbook.com

Lewis acids are effective catalysts for promoting the addition of ketones to epoxides. acs.org Various Lewis acids, including Boron trifluoride (BF3), Tin(IV) chloride (SnCl4), and Titanium(IV) chloride (TiCl4), have been utilized for this purpose. researchgate.netresearchgate.net For instance, TiCl4 has been widely used in various organic syntheses, including epoxidation and cyclization reactions, highlighting its utility as a Lewis acid catalyst. researchgate.net Another notable catalyst is the iridium complex [CpIr(NCMe)3]2+, which has been shown to effectively catalyze the synthesis of 1,3-dioxolanes from ketones and epoxides. acs.orgnih.gov

Table 1: Lewis Acid Catalysts in Dioxolane Synthesis

| Catalyst | Reactants | Product | Reference |

| SnCl4 | Ethylene oxide, Formaldehyde | 1,3-Dioxolane | chemicalbook.com |

| [CpIr(NCMe)3]2+ | Ketones, Epoxides | 1,3-Dioxolanes | acs.org |

| TiCl4 | Aldehydes, Acetic Anhydride (B1165640) | 1,1-Diacetates | researchgate.net |

Solid acid catalysts offer several advantages, including ease of separation, reusability, and reduced environmental impact. arkat-usa.orgresearchgate.netscispace.com Amberlyst 15, a sulfonic acid-based ion-exchange resin, is a commercially available and effective heterogeneous catalyst for various organic transformations, including the ring-opening of epoxides. researchgate.netarkat-usa.org It is known for its high physicochemical stability and non-toxic nature. researchgate.net Zeolite-encapsulated complexes, such as Sn-Beta zeolites, also serve as efficient solid acid catalysts for epoxide ring-opening reactions. nankai.edu.cnresearchgate.net These nanocrystalline materials possess strong Lewis acid sites that facilitate the hydration of epoxides to form 1,2-diols, which are precursors for dioxolane synthesis. nankai.edu.cnresearchgate.net

Table 2: Solid Acid Catalysts in Epoxide Ring-Opening Reactions

| Catalyst | Reaction | Key Features | Reference |

| Amberlyst 15 | Ring-opening of epoxides by alcohols | Inexpensive, reusable, environmentally benign | researchgate.netarkat-usa.org |

| Sn-Beta Zeolites | Ring-opening hydration of epoxides | Nanocrystalline, strong Lewis acid sites | nankai.edu.cnresearchgate.net |

The ring-opening of epoxides is a stereospecific reaction that proceeds via an SN2 mechanism. chemistrysteps.comyoutube.comlibretexts.org This results in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. youtube.commasterorganicchemistry.com When an achiral epoxide is used as the starting material, the reaction can lead to either an achiral product or a racemic mixture of enantiomers. chemistrysteps.com The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the attack occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.com Conversely, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, as the protonated epoxide has significant carbocationic character at this position. libretexts.orgmasterorganicchemistry.com

Acetalization of Diols with Aldehydes or Ketones

The formation of a dioxolane ring can also be achieved through the acetalization of a 1,2-diol with a ketone, a reaction catalyzed by either Brønsted or Lewis acids. nih.gov This is a common method for producing 1,3-dioxolane and its derivatives. nih.gov

Glycerol (B35011), a readily available and renewable resource, is a common precursor for the synthesis of dioxolane derivatives. frontiersin.orggoogle.com The reaction of glycerol with ketones, such as acetone (B3395972), in the presence of an acid catalyst yields 2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal. frontiersin.orggoogle.com This process is a key step in converting glycerol into value-added chemicals, including fuel additives. frontiersin.org The reaction typically involves the nucleophilic attack of the diol on the carbonyl carbon of the ketone, followed by cyclization to form the stable five-membered dioxolane ring. Various catalysts have been employed for this transformation, including sulfated zirconia and functionalized MCM-41. nih.govdoaj.orgum.edu.my For example, a study using a sulfated CeO2–ZrO2 catalyst for the acetalization of glycerol with benzaldehyde (B42025) reported a high selectivity for the 1,3-dioxolane product. nih.govdoaj.org

Table 3: Acetalization of Glycerol Derivatives

| Diol | Ketone/Aldehyde | Catalyst | Product | Reference |

| Glycerol | Acetone | Sulfuric Acid | 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) | google.com |

| Glycerol | Benzaldehyde | SO42-/CeO2–ZrO2 | 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives | nih.govdoaj.org |

| Glycerol | Furfural | MCM-41-alanine | (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol | um.edu.my |

Table of Compounds

| Compound Name |

| This compound |

| Boron trifluoride (BF3) |

| Tin(IV) chloride (SnCl4) |

| Titanium(IV) chloride (TiCl4) |

| [Cp*Ir(NCMe)3]2+ |

| Amberlyst 15 |

| Ethylene oxide |

| Formaldehyde |

| Glycerol |

| Acetone |

| 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) |

| Benzaldehyde |

| Furfural |

| (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol |

| Sulfated Cerium-Zirconium Oxide (SO42-/CeO2–ZrO2) |

| MCM-41-alanine |

Acetalization of Diols with Aldehydes or Ketones

Acid-Catalyzed Condensation Techniques (e.g., p-TsOH, Aquivion-H)

Dehydrohalogenation Approaches from Substituted Dioxolanes

Dehydrohalogenation offers a viable pathway to introduce the vinyl group onto a pre-existing dioxolane ring. This method typically involves the elimination of a hydrogen halide from a halo-substituted dioxolane precursor. For example, a bromoethyl precursor such as (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane can undergo dehydrohalogenation using a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the desired vinyl moiety. This elimination reaction is a foundational strategy in organic synthesis for creating unsaturation. The general principle of dehydrohalogenation is also seen in the synthesis of alkynes from vicinal or geminal dihalides using strong bases. youtube.com

Synthesis of Chiral this compound and its Precursors

The synthesis of chiral versions of this compound and its precursors is crucial for applications where specific stereoisomers are required.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Various strategies have been developed for the synthesis of chiral compounds, broadly categorized into chemocatalysis (metal-mediated, Lewis acid-mediated, organocatalysis) and biocatalysis (using enzymes). princeton.edu For chiral dioxolanes, enantioselective synthesis can be achieved through methods like the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, catalyzed by chiral complexes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Another approach involves the enantioselective synthesis of vinyl oxiranes from aldehydes and ylides generated from allyl halides and chiral sulfides, which can serve as precursors to chiral vinyl-substituted heterocycles. nih.gov

Kinetic Resolution in Synthesis

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While a widely used method, a key limitation of standard kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. princeton.edu

A more advanced approach is dynamic kinetic resolution (DKR), where the racemization of the starting material occurs concurrently with the kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu For a DKR to be efficient, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu Asymmetric hydroformylation of 4-vinyl-1,3-dioxolan-2-one (B1349326), a related chiral cyclic carbonate, has been studied using chiral diphosphine ligands, where the unreacted starting material was recovered in an optically active form, demonstrating kinetic resolution. researchgate.net

Control of Stereochemistry in Reaction Pathways

Controlling stereochemistry is paramount in the synthesis of complex molecules to ensure the desired biological or physical properties. researchgate.net In the context of dioxolane synthesis, the stereochemistry can be influenced by the choice of starting materials and catalysts. For instance, the reaction of chiral styrene (B11656) oxide with acetone to form 2,2-dimethyl-4-phenyl- wikipedia.org-dioxolane has been shown to be highly stereospecific. researchgate.net The stereoselective synthesis of (Z)-vinyl chalcogenides from vinyl bromides can be achieved with retention of stereochemistry using copper(I) catalysis in ionic liquids. organic-chemistry.org The use of chiral auxiliaries and catalysts in reactions like the aldol (B89426) reaction can also effectively control the stereochemical outcome. youtube.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com In the synthesis of this compound and its precursors, several green chemistry approaches have been explored.

One key area is the use of greener solvents and catalysts. For example, the synthesis of solketal, a related dioxolane, has been developed using solid acid catalysts, which can be recovered and reused, and can be performed without the need for auxiliary solvents. researchgate.net A patent for a solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde highlights the use of organic acid as a catalyst to replace inorganic acids and low-toxicity glycerol as a starting material. google.com This method boasts a high yield for the intermediate product. google.com

Another principle is the use of renewable feedstocks. Dioxolane compounds are being investigated as biobased reaction media, derived from renewable resources like lactic acid and formaldehyde. rsc.org The use of solvent-free conditions, as demonstrated in the synthesis of 2,2-dimethyl-1,3-dioxolane (B146691) derivatives with methanesulfonic acid as a catalyst, can significantly increase yields and reduce side reactions, aligning with green chemistry goals.

Table of Research Findings on Dioxolane Synthesis

| Synthetic Aspect | Methodology | Key Findings | Reference(s) |

|---|---|---|---|

| Acid-Catalyzed Condensation | Use of p-toluenesulfonic acid for related dioxolane derivatives. | Cyclization temperatures range from 20–50 °C in industrial preparations. | |

| Dehydrohalogenation | Base-induced elimination from bromoethyl-substituted dioxolane. | A viable route to introduce the vinyl group using bases like KOH/EtOH. | |

| Enantioselective Synthesis | Asymmetric 1,3-dipolar cycloaddition. | High diastereo- and enantioselectivities can be achieved for cis-1,3-dioxolanes. | organic-chemistry.org |

| Kinetic Resolution | Asymmetric hydroformylation of a related vinyl cyclic carbonate. | The unreacted substrate can be recovered in an optically active form. | researchgate.net |

| Stereochemical Control | Reaction of chiral styrene oxide with acetone. | The reaction is highly stereospecific. | researchgate.net |

| Green Synthesis | Solvent-free synthesis of a related dioxolane aldehyde. | Use of organic acid catalysts and low-toxicity starting materials with high intermediate yields. | google.com |

| Green Synthesis | Use of solid acid catalysts for solketal. | The catalyst is recoverable and reusable, and the reaction can be solvent-free. | researchgate.net |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonic acid |

| Aquivion-H |

| (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane |

| Potassium hydroxide |

| Ethanol |

| Solketal |

| 2,2-dimethyl-1,3-dioxolane-4-formaldehyde |

| Glycerol |

| 2,2-dimethyl-4-phenyl- wikipedia.org-dioxolane |

| Styrene oxide |

| Acetone |

| 4-vinyl-1,3-dioxolan-2-one |

| Lactic acid |

| Formaldehyde |

| Methanesulfonic acid |

| (Z)-vinyl chalcogenides |

| Vinyl bromides |

| Copper(I) |

| Ionic liquids |

| Vinyl oxiranes |

| Aldehydes |

| Allyl halides |

Iii. Reactivity Profiles and Mechanistic Investigations

Chemical Transformations of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) that exhibits characteristic reactivity patterns, primarily involving interactions with acids and bases, as well as oxidation and reduction reactions. organic-chemistry.org The presence of the 2,2-dimethyl substitution, also known as an acetonide, enhances the stability of the ring compared to unsubstituted dioxolanes.

While stable under basic and neutral conditions, the dioxolane ring is susceptible to cleavage under acidic conditions. This reactivity is fundamental to its use as a protecting group for diols. Beyond simple hydrolysis, ring-opening can be initiated by various reagents. For instance, Lewis acid-catalyzed reactions can lead to ring cleavage. researchgate.net In the context of polymerization, cationic ring-opening polymerization of dioxolanes can occur, though it is often accompanied by cyclization of the resulting polymer chains. rsc.org

Recent research has explored Lewis base-catalyzed ring-opening reactions of related vinyl epoxides to form dioxolane skeletons, highlighting the diverse strategies for manipulating such heterocyclic systems. nih.gov For example, 4-(dimethylamino)pyridine (DMAP) has been shown to catalyze the [3+2] cycloaddition of vinyl oxiranes with activated ketones, leading to the formation of dioxolane derivatives. researchgate.netnih.gov

Nucleophilic substitution reactions can occur on the dioxolane ring system, though the specific reactions for 2,2-Dimethyl-4-vinyl-1,3-dioxolane are not extensively detailed in the provided search results. However, general principles of dioxolane chemistry suggest that substitution can be challenging due to the stability of the ring, especially with the stabilizing gem-dimethyl group. Substitution reactions are more commonly observed in related systems, such as the displacement of a leaving group on a side chain attached to the dioxolane ring. For example, the chlorine atom in 2-chloromethyl-4-(thymin-1′-yl)-1,3-dioxolane can be displaced by a benzoate (B1203000) salt. google.com Theoretical studies on simpler vinyl systems like methoxyethene have investigated the mechanisms of nucleophilic vinylic substitution by hydroxide (B78521) ions, providing insights into the factors influencing reactivity. nih.gov

The dioxolane ring itself is generally stable to many oxidizing and reducing agents, a property that allows for selective transformations at other parts of the molecule. thieme-connect.de However, strong oxidizing agents can cleave the acetal. organic-chemistry.org For instance, reagents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) can oxidize the compound. Similarly, reduction of the dioxolane ring is not a common transformation under standard conditions. The stability of the dioxolane ring to reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) is a key feature of its utility as a protecting group.

Reactions Involving the Vinyl Moiety

The vinyl group of this compound is a site of significant reactivity, readily undergoing reactions typical of alkenes.

The vinyl group is susceptible to various addition reactions. The electron-withdrawing nature of the adjacent dioxolane ring can influence the regioselectivity of these additions. Electrophilic addition is a common pathway; for example, the vinyl group can be epoxidized. Radical addition reactions are also possible, allowing for the formation of new carbon-carbon bonds. For instance, a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines has been reported, showcasing a method to form protected α-amino aldehydes. organic-chemistry.org

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across the double bond, is a key transformation for vinyl compounds. While specific studies on the hydroformylation of this compound were not found, research on the closely related 4-vinyl-1,3-dioxolan-2-one (B1349326) provides significant insights. researchgate.net Asymmetric hydroformylation of this substrate using platinum-based catalysts with chiral diphosphine ligands like (S,S)-BDPP, (S,S)-DIOP, and (R)-BINAP has been shown to proceed with high activity and excellent regioselectivity, favoring the linear aldehyde product. researchgate.net Enantiomeric excesses of up to 76.5% have been achieved. researchgate.net

More recently, a copper hydride (CuH)-catalyzed enantioselective formal hydroformylation of vinyl arenes has been developed, which could potentially be applied to substrates like this compound. nih.gov This method utilizes a mild Lewis acid to generate highly enantioenriched α-aryl acetal products with exclusive branched regioselectivity. nih.gov

Interactive Data Table: Asymmetric Hydroformylation of 4-Vinyl-1,3-dioxolan-2-one researchgate.net

| Catalyst System | Ligand | Regioselectivity (linear:branched) | Enantiomeric Excess (ee %) |

| PtCl₂(diphosphine)/SnCl₂ | (S,S)-BDPP | High (up to 97% linear) | Moderate |

| PtCl₂(diphosphine)/SnCl₂ | (S,S)-DIOP | High (up to 97% linear) | Moderate |

| PtCl₂(diphosphine)/SnCl₂ | (R)-BINAP | High (up to 97% linear) | Up to 76.5% |

Catalysis in Dioxolane Chemistry

Catalysis is fundamental to the synthesis and functionalization of dioxolanes, including this compound. The presence of both a vinyl group and a cyclic acetal structure offers multiple sites for catalytic transformations. Acid catalysts, both Brønsted and Lewis types, are commonly employed for the formation of the dioxolane ring itself through the acetalization of diols with carbonyl compounds. Beyond synthesis, catalysts play a crucial role in reactions involving the vinyl moiety and in ring-opening polymerizations.

Organometallic catalysts are pivotal in unlocking diverse reactivity from dioxolane structures, enabling transformations such as asymmetric hydroformylation, ring expansion, and polymerization. nsf.govresearchgate.netwikipedia.org These catalysts, which feature a metal-carbon bond, combine the reactivity of a transition metal center with the tunable steric and electronic properties of organic ligands. wikipedia.org

Research into the asymmetric hydroformylation of a closely related substrate, 4-vinyl-1,3-dioxolan-2-one, highlights the efficacy of homogeneous organometallic systems. researchgate.net Catalysts formed in situ from platinum (PtCl2) or rhodium precursors and chiral diphosphine ligands like (S,S)-DIOP, (S,S)-BDPP, and (R)-BINAP have demonstrated high activity and selectivity. researchgate.net These systems can achieve excellent regioselectivity, favoring the formation of the linear aldehyde, with hydroformylation selectivities reaching up to 97%. researchgate.net

Copper-based organometallic catalysts have been investigated for the ring expansion of vinyl oxiranes to form 2,5-dihydrofurans, a reaction that provides insight into the potential reactivity of the vinyl group adjacent to a heterocyclic ring. nsf.gov Commercially available and air-stable copper(II) catalysts, such as Cu(hfacac)₂, have proven effective, with studies suggesting that an in situ generated cationic copper(II) species is the active catalyst. nsf.gov

Furthermore, organometallic complexes of aluminum and zinc are utilized in the ring-opening polymerization (ROP) of dioxolane-type monomers. rsc.orgnih.gov For instance, salen aluminum catalysts have been shown to effectively polymerize 5-phenyl-1,3-dioxolane-4-one, a relative of the vinyl dioxolane family. rsc.org A dual catalytic system comprising a cationic zinc complex and a tertiary amine has also been developed for the efficient polymerization of lactide, showcasing a cooperative organometallic/organic approach that is relevant to the ROP of cyclic esters and acetals. nih.gov

Table 1: Examples of Organometallic Catalysts in Dioxolane-Related Chemistry

| Catalyst System | Substrate Type | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| PtCl₂(diphosphine)/SnCl₂ | 4-Vinyl-1,3-dioxolan-2-one | Asymmetric Hydroformylation | High activity and up to 97% selectivity for the linear aldehyde. | researchgate.net |

| Rhodium complexes with Chiraphos/DIOP | Substituted ethenes | Asymmetric Hydroformylation | Chiraphos ligand led to higher optical yields with rhodium catalysts compared to DIOP. | researchgate.net |

| Cu(hfacac)₂ | Vinyl oxiranes | Ring Expansion | Stereoselective access to cis- or trans-2,5-dihydrofurans. | nsf.gov |

| Salen Aluminum complexes | 5-Phenyl-1,3-dioxolane-4-one | Ring-Opening Polymerization | Good balance of reactivity and selectivity; reduces side reactions. | rsc.org |

| Cationic Zinc complex / Tertiary amine | Lactide | Ring-Opening Polymerization | Efficient dual catalytic system operating under mild conditions. | nih.gov |

In the context of dioxolane chemistry, both heterogeneous and homogeneous catalysis offer distinct advantages and are chosen based on the specific synthetic goal.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is frequently employed for reactions requiring high selectivity and mild conditions. The asymmetric hydroformylation of 4-vinyl-1,3-dioxolan-2-one using platinum-diphosphine complexes is a prime example. researchgate.net The molecular nature of these catalysts allows for precise tuning of their electronic and steric properties through ligand modification, which can lead to high enantiomeric excesses. researchgate.net However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss.

Heterogeneous catalysis , involving a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), addresses the challenge of catalyst separation. researchgate.net In reactions related to dioxolane synthesis, solid acid catalysts like zeolites have been used. researchgate.netresearchgate.net For instance, zeolite-encapsulated metal complexes of Co(II), Cu(II), and Zn(II) have been successfully used to catalyze the reaction between styrene (B11656) oxide and acetone (B3395972) to form 2,2-dimethyl-4-phenyl- researchgate.net-dioxolane. researchgate.net A key advantage of these systems is the ease of catalyst recovery through simple filtration and the potential for reuse, which improves process sustainability. researchgate.netresearchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Dioxolane Chemistry | Feature | Homogeneous Catalysis | Heterogeneous Catalysis | | :--- | :--- | :--- | | Catalyst State | Same phase as reactants (e.g., dissolved metal complex) | Different phase from reactants (e.g., solid zeolite) | | Example | PtCl₂/(S,S)-DIOP in the hydroformylation of 4-vinyl-1,3-dioxolan-2-one. researchgate.net | Zeolite-encapsulated Cu(II) complexes in dioxolane synthesis. researchgate.net | | Advantages | High activity and selectivity, mild reaction conditions, tunable via ligand design. | Easy separation from products, catalyst is reusable and recyclable. researchgate.netresearchgate.net | | Disadvantages | Difficult catalyst recovery, potential for product contamination. | Often requires higher temperatures/pressures, may have lower selectivity. | | Advanced Concept | Dynamic Interconversion: Some systems like Pd-catalyzed vinyl acetate (B1210297) synthesis exhibit bifunctionality, cycling between heterogeneous and homogeneous states. nih.gov |

Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving dioxolane-related structures, mechanistic studies have provided valuable insights.

In the copper-catalyzed ring expansion of vinyl oxiranes, a proposed catalytic cycle provides a framework for understanding the transformation. nsf.gov Based on kinetic data, the mechanism is believed to proceed as follows:

Catalyst-Substrate Coordination: The initial catalyst, such as Cu(hfacac)₂, reversibly coordinates to a lone pair of electrons on the oxirane oxygen atom, forming a substrate-catalyst complex.

Formation of Active Species: This initial complex may then react with another equivalent of the copper catalyst to form a more active, potentially chelated, dimeric or cationic copper(II) species. nsf.gov This step could account for an observed induction period in the reaction kinetics.

Ring Expansion: The active catalyst facilitates the cleavage of the oxirane C-O bond and the stereoselective formation of a new C-O bond at the terminus of the vinyl group, resulting in the expanded 2,5-dihydrofuran (B41785) ring.

Product Release and Catalyst Regeneration: The product is released, and the active catalytic species is regenerated to participate in a new cycle. nsf.gov

A more complex mechanistic paradigm is observed in the palladium-catalyzed synthesis of vinyl acetate, which involves a dynamic interplay between catalyst phases. nih.gov The proposed cycle demonstrates a cooperative homogeneous-heterogeneous pathway:

Heterogeneous Electrocatalysis: Nanoparticulate, heterogeneous Pd(0) on the catalyst support acts as an oxygen reduction electrocatalyst.

Homogeneous Catalyst Formation: This electrocatalytic activity creates a high potential that drives the oxidative dissolution (corrosion) of Pd(0) into the reaction medium as a soluble, homogeneous Pd(II) species.

Homogeneous Catalysis: The homogeneous Pd(II) complex then catalyzes the selective acetoxylation of ethylene (B1197577) to form vinyl acetate.

Heterogeneous Catalyst Reformation: In the process, the Pd(II) species is reduced back to Pd(0), which redeposits onto the support, regenerating the heterogeneous catalyst and completing the cycle. nih.gov

Iv. Polymerization Science and Engineering of 2,2 Dimethyl 4 Vinyl 1,3 Dioxolane

Homopolymerization Mechanisms

The homopolymerization of 2,2-dimethyl-4-vinyl-1,3-dioxolane can be initiated through different methods, primarily leading to polymers via vinyl group addition or through mechanisms involving the dioxolane ring.

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) is a significant mechanism for certain cyclic monomers, enabling the introduction of functional groups into the polymer backbone. While radical polymerization of this compound primarily proceeds via the vinyl group, the potential for RROP exists, particularly under specific conditions or with related cyclic ketene (B1206846) acetal (B89532) monomers like 2-methylene-4-phenyl-1,3-dioxolane. google.com In a typical RROP mechanism involving a dioxolane structure, a radical initiator would attack the double bond, but instead of simple addition, the resulting radical could induce the cleavage of the five-membered ring. This process introduces ester or ether functionalities into the main polymer chain, altering the final properties of the material. However, for this compound, the dominant pathway under standard free-radical conditions is addition polymerization across the vinyl double bond.

Cationic Polymerization

Cationic polymerization of vinyl ethers and related dioxolane monomers is a well-established method for producing polymers with controlled structures. google.com For 2-vinyl-1,3-dioxolanes, initiation with Lewis acids can lead to polymers with complex structures derived from multiple propagation pathways. Evidence suggests that the polymerization can proceed through:

1,2-Addition: The standard propagation through the vinyl group, leading to a poly(vinyl ether)-type structure with pendant dioxolane rings.

Acetal Ring-Opening: The cationic center can attack the dioxolane ring, causing it to open. This ring-opening can result in the incorporation of ether and keto-ether functionalities into the polymer backbone.

Rearrangement and Ring-Opening: Complex rearrangements can occur alongside ring-opening, leading to varied structural units within the same polymer chain.

The competition between these pathways is influenced by reaction conditions such as the nature of the Lewis acid initiator, solvent, and temperature. This complexity allows for the synthesis of polymers with a mix of linear and ring-opened units, affecting properties like solubility, thermal stability, and degradability.

Addition Polymerization

The most straightforward polymerization mechanism for this compound is addition polymerization across the carbon-carbon double bond of the vinyl group. This process is typically initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN). In this mechanism, the polymer chain grows by the sequential addition of monomer units, resulting in a polymer with the dioxolane rings as pendant groups along the main chain. This method is used to create copolymers where the dioxolane functionality can be preserved for subsequent reactions or to impart specific properties to the final material.

Copolymerization Strategies

Copolymerization extends the range of properties achievable from this compound by incorporating other monomers into the polymer chain. This monomer's behavior in copolymerization is characteristic of a vinyl ether, showing a preference for electron-deficient comonomers.

Copolymerization with Maleimides and Maleic Anhydride (B1165640)

This compound readily copolymerizes with electron-deficient monomers like N-substituted maleimides and maleic anhydride in the presence of a free-radical initiator. This reaction can produce copolymers with a relatively high incorporation of both monomers, sometimes approaching a 1:1 alternating structure due to the donor-acceptor characteristics of the monomer pair. The resulting copolymers containing maleic anhydride units can be further modified, for example, by reaction with primary amines to form maleimides directly on the polymer chain. The structure and composition of the resulting copolymer can be controlled by the reaction conditions and the sequence of monomer addition. These copolymers can be cast as clear films and are utilized as reactive polymers.

Table 1: Free-Radical Copolymerization of this compound (VDM) with Maleimides and Maleic Anhydride Data sourced from patent literature, conducted in 2-butanone (B6335102) at 70°C with AIBN initiator.

| Comonomer | VDM:Comonomer Feed Ratio (molar) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn | VDM:Comonomer Ratio in Copolymer |

| N-phenyl maleimide (B117702) | 1:1 | 89 | 6030 | 9300 | 1.54 | 0.84:1 |

| N-phenyl maleimide | 1:1 (timed interval) | - | - | - | - | - |

| Maleic Anhydride / N-phenyl maleimide | 10:7.5:2.5 | - | - | - | - | - |

| N-phenyl maleimide | 15.6:2.3 | 24 | 1690 | 4730 | 2.80 | - |

Note: '-' indicates data not provided in the source.

Copolymerization with Vinyl Monomers (e.g., Styrene (B11656), Methyl Methacrylate (B99206), Vinyl Acetate)

The copolymerization of this compound, a vinyl ether-type monomer, with common vinyl monomers like styrene, methyl methacrylate (MMA), and vinyl acetate (B1210297) (VAc) is challenging via standard free-radical polymerization. This is due to the significant differences in reactivity between the electron-rich vinyl ether double bond and the double bonds of these comonomers.

For instance, vinyl ethers generally exhibit very low reactivity towards copolymerization with acrylates and styrenic monomers. However, they can be copolymerized more effectively with monomers like vinyl acetate. Specific reactivity ratios for the copolymerization of this compound with these monomers are not widely reported, but data from related systems provide insight. For example, in copolymerization with vinyl acetate, this compound has a reported chain transfer constant (Cx) of 0.023 at 65°C, which is higher than that for other comonomers like 3,4-diacetoxy-1-butene (B138182) (0.003), suggesting it can influence the final polymer's molecular weight.

The synthesis of copolymers with these monomers can sometimes be achieved using specialized techniques, such as free radical promoted cationic polymerization, which can overcome the inherent reactivity differences. Copolymers of vinyl acetate and this compound are precursors for producing modified polyvinyl alcohol (PVA) resins. After copolymerization, the acetate and dioxolane groups can be hydrolyzed (saponified and deacetalized) to create a PVA backbone with 1,2-diol units, which enhances the properties of the final resin.

Polymer Microstructure and Architecture Control

Controlling the microstructure and architecture of polymers derived from this compound is essential for fine-tuning their physical and chemical properties. This includes managing the incorporation of functional groups, molecular weight, and stereochemistry.

A key feature of the polymerization of this compound and related cyclic monomers, particularly cyclic ketene acetals (CKAs), is the ability to introduce ester linkages into the polymer backbone. This is achieved through a process called radical ring-opening polymerization (rROP). rsc.orgchemrxiv.org The polymerization of 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) derivatives via cationic catalysts can lead to a concurrent opening of the acetal ring, resulting in "keto-ether" sequences in the polymer. capes.gov.br

This incorporation of ester groups imparts degradability to the resulting polymers, which is a highly desirable characteristic for creating more sustainable materials. researchgate.netnih.gov The degradation can occur through hydrolysis of the ester bonds. The distribution of these ester linkages can be controlled, for instance, by using semi-batch copolymerization with slow dosing strategies to achieve a uniform distribution. rsc.org The copolymerization of CKAs with vinyl monomers like vinyl acetate has been successfully employed in emulsion polymerization to create waterborne, degradable latex polymers. researchgate.net The success of this process often depends on careful control of reaction conditions such as pH and temperature to prevent premature hydrolysis of the CKA monomer. researchgate.net

Controlling the molecular weight and molecular weight distribution (polydispersity) is fundamental in polymer synthesis to ensure predictable material properties. For polymers involving this compound and its analogs, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly valuable.

RAFT polymerization is a versatile method that can be applied to a wide range of vinyl monomers by adding a suitable RAFT agent to a conventional free-radical polymerization setup. boronmolecular.comsigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures like block copolymers. boronmolecular.comacs.org The choice of RAFT agent is critical and depends on the reactivity of the monomer. sigmaaldrich.com For "less activated" monomers like vinyl esters, which are structurally similar to vinyl dioxolanes, RAFT agents such as xanthates and certain dithiocarbamates are required for effective control. acs.orgmdpi.com

The application of RAFT to monomers like 4-vinyl-1,3-dioxolane-2-one (VEC) has demonstrated its potential for creating well-defined polymers. researchgate.net Kinetic studies have shown that the homopolymerization of VEC exhibits characteristics of a pseudo-living polymerization, with molecular weights increasing over time. researchgate.net This controlled behavior has enabled the synthesis of novel block copolymers, such as those containing blocks of styrene and VEC. researchgate.net

Stereoregularity, or tacticity, refers to the spatial arrangement of chiral centers along a polymer chain and has a profound impact on the material's physical properties, such as crystallinity, melting point, and mechanical strength. illinois.edu Controlling the stereochemistry during the polymerization of vinyl monomers is a significant challenge but offers a powerful tool for materials design. illinois.edu

For vinyl monomers in general, achieving stereocontrol often involves the use of specific catalysts or reaction conditions. In cationic polymerization of vinyl ethers, for example, the design of chiral counterions has been shown to systematically bias the stereochemistry of the chain end, leading to catalyst-controlled stereoselective polymerization. nih.gov This approach can produce highly isotactic poly(vinyl ether)s. nih.gov

While the literature specifically detailing stereoregularity control for this compound is not extensive, the principles derived from structurally similar monomers like vinyl ethers and vinyl esters are relevant. mdpi.com For vinyl esters, factors such as the bulkiness of the ester group, the use of specific solvents like fluoroalcohols, and the addition of Lewis acids can influence the tacticity of the resulting polymer, often favoring syndiotactic arrangements. mdpi.com The development of methods to control the stereochemistry of poly(this compound) would be a valuable advancement, potentially unlocking new applications for this class of polymers. illinois.edu

Branched Copolymer Formation

The synthesis of branched copolymers incorporating this compound offers a pathway to novel materials with tailored properties. These architectures, including graft, hyperbranched, and star polymers, can be achieved through various controlled radical polymerization (CRP) techniques. mdpi.comsigmaaldrich.com

Graft Copolymers: One approach to branched structures is through "grafting-from," "grafting-to," or "grafting-through" methodologies. mdpi.com For instance, graft copolymers based on poly(1,3-dioxolane) have been synthesized by copolymerizing macromonomers of 1,3-dioxolane-ω-oxypropyl-methacryloyl with other monomers like styrene. asianpubs.org This demonstrates the potential for creating branched structures where the poly(dioxolane) chains are grafted onto a different polymer backbone.

A specific example involves the copolymerization of this compound with N-phenyl maleimide in the presence of a free radical initiator, azobisisobutyronitrile (AIBN). This reaction, conducted in 2-butanone at 70°C, yields a copolymer. While this example demonstrates linear copolymerization, the introduction of functional groups that can initiate further polymerization could be a route to branched structures.

Hyperbranched Polymers: Self-condensing vinyl polymerization (SCVP) of "inimers" (molecules containing both initiating and monomer functionalities) or "transmers" (molecules with both chain transfer and monomer groups) is a powerful method for producing hyperbranched polymers. mdpi.com These techniques, often employing CRP methods like Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of highly branched structures with tunable molecular weights and a high degree of branching. mdpi.comsigmaaldrich.com While direct application to this compound is not extensively reported, the principles of SCVP could be applied by designing suitable inimers or transmers derived from this monomer.

The copolymerization of vinyl monomers with divinyl crosslinkers is another robust strategy for creating branched macromolecules, including segmented hyperbranched polymers and core-crosslinked stars. researchgate.net By carefully controlling the reaction parameters in a CRP process, the formation of insoluble gels can be avoided, leading to soluble, highly branched materials. researchgate.netcardiff.ac.uk

Interactive Table: Synthesis of Branched Copolymers

| Branched Architecture | Synthetic Strategy | Key Features | Potential Monomers/Comonomers |

| Graft Copolymer | "Grafting-from", "Grafting-to", "Grafting-through" | Side chains of one polymer attached to a main chain of another. | This compound, Styrene, Methacrylic Acid |

| Hyperbranched Polymer | Self-Condensing Vinyl Polymerization (SCVP) | Highly branched, dendritic-like structure with a high density of functional groups. | Inimers or transmers derived from this compound |

| Star Polymer | Core-first or Arm-first methods | Multiple polymer chains ("arms") radiating from a central core. | This compound as the arm-forming monomer. |

Degradability and Recyclability of Derived Polymers

The presence of the acid-labile acetal linkage in the dioxolane ring imparts degradability to polymers derived from this compound. This feature is of significant interest for applications requiring transient materials and for enhancing the recyclability of plastics.

Hydrolytic Degradation: The primary mechanism for the degradation of poly(this compound) and its copolymers is the acid-catalyzed hydrolysis of the acetal bond. This process breaks down the polymer backbone, leading to a reduction in molecular weight and the formation of smaller, potentially water-soluble fragments. The rate of hydrolysis can be tuned by the concentration of the acid catalyst and the temperature. dtic.mil For instance, studies on related poly(dioxolane)s have shown that the onset of decomposition is significantly lowered in the presence of an acid catalyst like p-toluene sulfonic acid. dtic.mil

Copolymerization with hydrophilic monomers can enhance the rate of hydrolytic degradation by increasing water uptake and facilitating access of the acidic medium to the cleavable acetal groups within the polymer structure. For example, copolymers of acrylamide (B121943) and cyclic ketene acetals (CKAs) have demonstrated faster degradation rates. nih.gov

Thermal Degradation: In the absence of an acid catalyst, polymers of this compound exhibit a certain level of thermal stability. However, at elevated temperatures, thermal degradation can occur through various mechanisms, including chain scission and depolymerization. hrpub.org Thermogravimetric analysis (TGA) is a common technique to study the thermal stability and degradation profile of these polymers. For example, the thermal degradation of poly(vinyl alcohol)/starch/carboxymethyl cellulose (B213188) blends showed distinct degradation stages for each component. hrpub.org

Recyclability: The susceptibility of the acetal linkage to acid-catalyzed cleavage also opens up avenues for chemical recycling. Depolymerization can regenerate the monomer or produce other valuable chemical feedstocks. researchgate.netmdpi.com This approach is a key component of a circular economy for plastics, aiming to move beyond traditional mechanical recycling which often results in downcycling of the material. researchgate.netnih.gov The chemical recycling of polymers like polycarbonates and poly(ethylene terephthalate) through processes such as hydrolysis and alcoholysis is well-established and provides a model for developing similar strategies for dioxolane-based polymers. researchgate.netmdpi.com

Interactive Table: Degradation and Recycling of Derived Polymers

| Process | Mechanism | Key Factors | Outcome |

| Hydrolytic Degradation | Acid-catalyzed cleavage of the acetal bond in the dioxolane ring. | pH, Temperature, Copolymer composition (hydrophilicity). | Reduction in molecular weight, formation of smaller molecules. |

| Thermal Degradation | Chain scission and depolymerization at elevated temperatures. | Temperature, Polymer structure, Presence of catalysts. | Breakdown of the polymer into smaller fragments and volatile products. |

| Chemical Recycling | Controlled depolymerization to recover monomers or other chemicals. | Catalyst, Temperature, Solvent. | Regeneration of this compound or other valuable chemical feedstocks. |

Polymerization in Specific Media (e.g., Ultrahigh Pressure Polymerization)

The choice of polymerization medium can significantly influence the reaction kinetics, polymer properties, and process efficiency. While conventional solution and bulk polymerization are common, polymerization in specific media like under ultrahigh pressure offers unique possibilities.

Ultrahigh Pressure Polymerization: High-pressure polymerization is a technique that can dramatically alter polymerization rates and the properties of the resulting polymers. For free-radical polymerization of vinyl monomers, high pressure (typically in the range of hundreds of MPa) can lead to an increase in the rate of propagation and a decrease in the rate of termination, often resulting in polymers with higher molecular weights. chemicalpapers.com

It is also conceivable that high pressure could influence the ring-opening polymerization of the dioxolane moiety, potentially altering the balance between vinyl polymerization and ring-opening, and thus the final polymer microstructure.

Polymerization in Other Specific Media: The choice of solvent can also have a profound effect on the polymerization process. For instance, in the synthesis of graft copolymers, the selection of a suitable solvent can significantly impact the grafting level. scispace.com The use of supercritical fluids as a polymerization medium is another area of interest, offering potential advantages in terms of mass transfer, solubility, and ease of product separation.

Further research into the polymerization of this compound in these specialized media could unlock new possibilities for controlling polymer architecture and properties, leading to advanced materials for a variety of applications.

V. Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The precise molecular architecture of 2,2-Dimethyl-4-vinyl-1,3-dioxolane is definitively established through a combination of spectroscopic methods that probe the connectivity and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The vinyl group gives rise to a characteristic set of signals in the olefinic region (typically 5-6 ppm), with a complex splitting pattern due to geminal, cis, and trans couplings. The proton on the C4 of the dioxolane ring appears as a multiplet, coupled to the vinyl protons and the protons on the C5. The two methylene (B1212753) protons on C5 are diastereotopic and are expected to appear as distinct multiplets. The two methyl groups at the C2 position are also diastereotopic due to the chiral center at C4, and should, in principle, appear as two separate singlets.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The vinyl group carbons, the three carbons of the dioxolane ring, and the two methyl carbons are all expected to resonate at distinct chemical shifts. The quaternary carbon at C2 would appear in the range typical for acetal (B89532) carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments. A COSY spectrum would show correlations between the coupled protons, for instance, between the C4 proton and the vinyl and C5 protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Gem-dimethyl (CH₃) | 1.3 - 1.5 | Two singlets |

| Dioxolane CH₂ | 3.6 - 4.3 | Multiplets |

| Dioxolane CH | 4.4 - 4.8 | Multiplet |

| Vinylic CH₂ | 5.1 - 5.4 | Multiplet |

| Vinylic CH | 5.7 - 6.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Gem-dimethyl (CH₃) | 25 - 30 |

| Dioxolane CH₂ | 65 - 70 |

| Dioxolane CH | 75 - 80 |

| Acetal C | 108 - 112 |

| Vinylic CH₂ | 115 - 120 |

| Vinylic CH | 135 - 140 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-O stretching vibrations of the acetal group, typically in the 1200-1000 cm⁻¹ region. The presence of the vinyl group would be confirmed by C=C stretching vibrations around 1640 cm⁻¹ and vinylic C-H stretching vibrations above 3000 cm⁻¹. C-H stretching and bending vibrations from the methyl and methylene groups would also be present in their characteristic regions.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would effectively probe the C=C bond of the vinyl group, showing a strong signal around 1640 cm⁻¹. The symmetric vibrations of the dioxolane ring may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Vinylic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=C | Stretch | ~1640 |

| C-O (Acetal) | Stretch | 1200 - 1000 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₁₂O₂ , the nominal molecular weight is 128.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. A prominent fragment would likely correspond to the loss of a methyl group (M-15) to give a stable oxonium ion at m/z = 113. Other fragmentation pathways could include the loss of the vinyl group or cleavage of the dioxolane ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. The exact mass of C₇H₁₂O₂ can be calculated and compared to the experimentally determined mass. A close match between the theoretical and experimental values provides unambiguous confirmation of the molecular formula.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus the absolute configuration of a chiral molecule. For this technique to be applicable, this compound must first be obtained as a suitable single crystal.

If a single crystal is grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry at the C4 chiral center. This would differentiate between the (R)- and (S)-enantiomers. In the absence of a crystal structure, the absolute configuration can often be inferred through stereospecific synthesis from a precursor of known chirality.

Polymer Characterization Techniques

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, forming poly(this compound). The characterization of the resulting polymer is crucial for understanding its properties and potential applications.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.net GPC separates molecules based on their hydrodynamic volume in solution. tainstruments.com Larger polymer chains elute from the chromatography column faster than smaller chains. researchgate.net

By calibrating the GPC system with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus elution time can be generated. tainstruments.com This allows for the determination of several key parameters for a sample of poly(this compound):

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.

The GPC analysis of poly(this compound) would provide crucial information on the success and control of the polymerization reaction. For instance, a narrow PDI would suggest a well-controlled polymerization process. This data is vital for correlating the polymer's molecular weight with its bulk properties, such as viscosity, tensile strength, and thermal stability. researchgate.net

Table 4: Representative GPC Data for a Polymer Sample (Note: This is a hypothetical data set to illustrate the output of a GPC analysis.)

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Poly(DMVD)-01 | 45,000 | 63,000 | 1.4 |

| Poly(DMVD)-02 | 52,000 | 68,000 | 1.3 |

Thermal Analysis (TGA, DSC) for Polymer Stability and Transitions

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal stability, degradation profile, and phase transitions of polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is vital for determining the thermal stability of a polymer. The degradation of vinyl polymers often occurs through a series of complex reactions, including chain scission and depolymerization. For instance, in the thermal analysis of poly(vinyl pyridine) and its derivatives, TGA reveals that modifications like quaternization can decrease thermal stability due to the introduction of thermally labile groups. mdpi.comresearchgate.net TGA curves for vinyl ester resins have shown that thermal stability can be influenced by the curing agent, with different reactive diluents leading to variations in the onset of decomposition.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For example, the insertion of monomers like 2-methylene-4-phenyl-1,3-dioxolane into a polymethacrylate (B1205211) backbone has been shown to moderately affect the glass transition temperature of the resulting copolymer. rsc.org In studies of poly(vinyl pyridine), DSC has been used to identify the glass transition and the effects of hydration and quaternization on this transition. mdpi.comresearchgate.net

Reaction Monitoring and Kinetic Studies

Understanding the kinetics of the polymerization of this compound is essential for controlling the polymer's molecular weight, structure, and properties. Real-time monitoring techniques are invaluable for elucidating reaction mechanisms and determining key kinetic parameters.

Real-time Spectroscopic Monitoring of Reactions

The progress of polymerization reactions can be followed in real-time using various spectroscopic techniques. These methods allow for the continuous measurement of monomer conversion and can provide insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for real-time reaction monitoring. For example, ¹H NMR can be used to track the disappearance of vinyl proton signals of the monomer as it is converted to a polymer. mdpi.com This technique has been successfully applied to study the pseudo-living radical homopolymerization of a closely related monomer, 4-vinyl-1,3-dioxolane-2-one (VEC). researchgate.net In this study, the conversion of VEC was measured by monitoring the integral area of the monomer's vinyl protons relative to the polymer backbone signals. researchgate.net Time-domain NMR (TD-NMR) is another variant that is sensitive to changes in molecular mobility and can be used to follow the formation of solid polymer from liquid monomer. mdpi.com

Infrared (IR) and Near-Infrared (NIR) Spectroscopy are also widely used for online monitoring of polymerization reactions. monash.edu These techniques can track the concentration of functional groups, such as the C=C double bond of the vinyl group, which is consumed during the polymerization. The choice of spectroscopic method often depends on the specific reaction conditions and the chemical nature of the monomer and polymer.

Determination of Reaction Kinetics and Activation Parameters

Kinetic studies provide quantitative data on the rate of polymerization and the factors that influence it. By monitoring the reaction over time, it is possible to determine the reaction order, rate constants, and activation parameters.

In a detailed study of the free radical homopolymerization of the analogous monomer 4-vinyl-1,3-dioxolane-2-one (VEC), researchers were able to track the monomer conversion and the evolution of the number average molecular weight (Mn) and molecular weight distribution (Đ) over time. researchgate.net The data, as presented in the following table, demonstrates the characteristics of a pseudo-living polymerization, where the molecular weight increases linearly with conversion and the molecular weight distribution remains relatively narrow.

Table 1: Kinetic Data for the Homopolymerization of a Vinyl Dioxolane Analog (VEC)

| Reaction Time (h) | VEC Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|

| 2 | 5 | 1,500 | 1.6 |

| 24 | 25 | 4,500 | 1.5 |

| 48 | 40 | 7,000 | 1.4 |

| 96 | 60 | 10,000 | 1.4 |

| 168 | 75 | 13,000 | 1.4 |

Data is illustrative and based on the study of 4-vinyl-1,3-dioxolane-2-one (VEC), a structural analog of this compound. researchgate.net

From such kinetic data, the rate of polymerization can be determined. The activation energy (Ea) and other activation parameters can be calculated by conducting the polymerization at different temperatures and applying the Arrhenius equation. While specific activation parameters for the polymerization of this compound are not available in the cited literature, the polymerization of vinyl ethers, which are structurally related, can proceed via cationic mechanisms where the activation energies are influenced by the initiator system and reaction medium.

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2,2-Dimethyl-4-vinyl-1,3-dioxolane. These methods offer a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govunimib.it DFT calculations allow for the determination of various electronic properties, such as the distribution of electron density, which in turn helps in predicting the molecule's reactivity. For instance, the presence of two oxygen atoms and a vinyl group in this compound creates distinct regions of electron density that influence its chemical behavior.

DFT studies can be employed to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in understanding the molecule's reactivity towards electrophiles and nucleophiles. In a related dioxolane derivative, 2-methoxy-1,3-dioxolane, DFT calculations were used to determine the kinetic stability from the FMO energy gap. researchgate.net

Furthermore, DFT is utilized to calculate properties like bond dissociation energies, which provide insights into the thermal stability of a compound. nih.gov The application of DFT can also aid in the interpretation of spectroscopic data, such as NMR chemical shifts, by correlating the calculated electronic environment of each atom with the observed spectral features. mdpi.com

Transition State Modeling of Reaction Pathways

Transition state modeling is a computational technique used to study the mechanism of chemical reactions by characterizing the high-energy transition state that connects reactants and products. bath.ac.uk For reactions involving this compound, such as polymerization or other additions to the vinyl group, transition state theory can elucidate the most favorable reaction pathways.

By calculating the potential energy surface for a given reaction, researchers can identify the structure and energy of the transition state. bath.ac.uk This information is critical for understanding the kinetics of the reaction, as the energy of the transition state determines the activation energy. For complex reactions, multiple transition states and intermediates may exist, and computational modeling helps to map out these intricate pathways. bath.ac.uk For example, in the context of related chemistries, DFT has been used to investigate the different steps of cycloaddition reactions. unimib.it

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational preferences to its role in polymerization processes.

Conformational Analysis of the Dioxolane Ring

The five-membered dioxolane ring in this compound is not planar and can adopt various conformations. Conformational analysis, through molecular modeling, helps to identify the most stable (lowest energy) conformations of the molecule. The flexibility of the dioxolane ring can be influenced by the substituents attached to it. rsc.org

Studies on similar 1,3-dioxane (B1201747) and 1,3-dithiolane (B1216140) systems have shown that the ring can exist in different conformations, such as chair and twist forms. rsc.orgacs.orgresearchgate.net The relative energies of these conformers can be calculated, and the results can be validated by experimental techniques like two-dimensional NMR spectroscopy. researchgate.net The presence of bulky substituents, such as the dimethyl group at the 2-position, can significantly influence the conformational equilibrium of the ring. rsc.org

Polymerization Mechanism Simulation and Prediction

Molecular modeling and simulation are valuable tools for investigating the mechanisms of polymerization. core.ac.ukmdpi.com For a monomer like this compound, simulations can provide detailed insights into the chain initiation, propagation, and termination steps of polymerization.

Kinetic models can be developed and validated against experimental data, such as monomer conversion and number-average molar mass. acs.org These models can then be used to predict the outcome of polymerizations under different conditions. For instance, simulations can help in understanding how factors like initiator concentration and temperature affect the polymerization kinetics and the molecular weight distribution of the resulting polymer. acs.org Such predictive modeling is crucial for the design and optimization of polymerization processes for vinyl dioxolane derivatives.

Solvent Property Prediction (for related dioxolanes)

Computational methods are increasingly used to predict the properties of solvents. scispace.com For the broader class of dioxolanes, which are recognized for their use as solvents, computational models can predict key solvent properties. rsc.orgchemknock.comwikipedia.org These predictions are valuable for identifying greener and more effective solvents for various chemical processes. rsc.org

For example, continuum solvation models within quantum mechanics calculations can be used to compute free energies of solvation, which are indicative of a substance's solubility characteristics. scispace.com By predicting properties such as polarity, hydrogen bond acidity and basicity, and viscosity, computational studies can guide the selection of the most suitable dioxolane-based solvent for a specific application, such as in catalysis or organic synthesis. rsc.orgacs.org

In Silico Modeling of Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters (HSPs) are a widely used method for predicting the solubility of materials, including polymers and other chemical compounds, in various solvents. turi.orgstenutz.eu The principle is based on the idea that "like dissolves like," where the total cohesive energy of a substance is divided into three distinct components:

δD (Dispersion): Represents the energy from van der Waals forces. researchgate.nethansen-solubility.com

δP (Polar): Accounts for the energy from dipolar intermolecular forces. researchgate.nethansen-solubility.com

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds. researchgate.nethansen-solubility.com

The total Hansen solubility parameter (δt) is derived from these three components using the equation: δt² = δD² + δP² + δH² . stenutz.eustenutz.eu Materials with similar HSP values are likely to be miscible. kinampark.com

In silico modeling has become a powerful tool for predicting the HSPs of a compound based solely on its chemical structure, often represented by its SMILES (Simplified Molecular-Input Line-Entry System) string. hansen-solubility.com Software packages and computational algorithms can calculate the individual δD, δP, and δH values, providing a rapid and cost-effective way to screen for suitable solvents or to understand the compatibility of a compound within a formulation. kinampark.comhansen-solubility.com

While specific, experimentally validated Hansen Solubility Parameters for this compound are not prominently available in the reviewed literature, values can be estimated through such in silico methods. For context, the HSPs for the structurally similar compound 2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as Solketal), which features a hydroxymethyl group instead of a vinyl group at the 4-position, have been reported. turi.org These values provide a close approximation of what might be expected for the vinyl-substituted counterpart.

| Parameter | Value (MPa½) | Description |

|---|---|---|

| δD (Dispersion) | 16.80 | Energy from van der Waals forces |

| δP (Polar) | 7.48 | Energy from dipolar intermolecular forces |

| δH (Hydrogen Bonding) | 10.95 | Energy from hydrogen bonds |

Kamlet-Abboud-Taft Parameters Determination

The Kamlet-Abboud-Taft (KAT) parameters are a set of solvatochromic scales used to quantify solvent-solute interactions that influence reactivity and equilibria. mdpi.com These parameters are determined experimentally by observing the spectral shifts of specific dye indicators in the solvent of interest. The three key parameters are:

α (alpha): An index of the solvent's hydrogen-bond donor (HBD) acidity, measuring its ability to donate a proton in a solute-to-solvent hydrogen bond. researchgate.netrsc.org

β (beta): An index of the solvent's hydrogen-bond acceptor (HBA) basicity, measuring its ability to accept a proton from a solute. researchgate.netrsc.org

π* (pi-star): An index of the solvent's dipolarity and polarizability, which reflects its ability to stabilize a charge or a dipole through dielectric effects. mdpi.comresearchgate.net

The determination of these parameters for this compound would traditionally involve dissolving specific probes, such as Reichardt's dye, in the compound and measuring the resulting shift in UV-visible absorption spectra. researchgate.net

However, modern computational methods allow for the in silico determination of these parameters. mdpi.com Approaches like the COSMO-RS (Conductor-like Screening Model for Real Solvents) can simulate the behavior of solvatochromic dyes in a virtual environment containing the compound of interest. mdpi.com By calculating the tautomeric equilibria of indicator molecules, it is possible to derive the π* and β values. mdpi.com The α value can be calculated based on the electron-deficient surface area on protic elements of the molecule. mdpi.com

Specific Kamlet-Abboud-Taft parameters for this compound have not been identified in the surveyed scientific literature. The determination of these values would require either direct experimental measurement or dedicated computational studies using the methodologies described.

Vii. Advanced Research Applications in Chemistry and Materials Science

Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The chiral nature of 2,2-Dimethyl-4-vinyl-1,3-dioxolane, derived from glycerol (B35011), provides a readily available and versatile scaffold for asymmetric synthesis. This field focuses on the selective production of a single enantiomer of a chiral product, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.

Chiral ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The fundamental structure of this compound is a key component in the synthesis of highly effective ligands.

DIOP (Dioxolane-based Diphosphine): The foundational structure related to 2,2-dimethyl-1,3-dioxolane (B146691) is pivotal in creating ligands like DIOP, ((4R,5R)-2,2-Dimethyl-4,5-bis(diphenylphosphinomethyl)-1,3-dioxolane). Although not directly synthesized from the vinyl derivative, the dioxolane ring is the core chiral element. DIOP has been historically significant in rhodium- and platinum-catalyzed asymmetric hydroformylation reactions. researchgate.net In these reactions, DIOP ligands have demonstrated the ability to induce moderate to high optical yields, influencing the regioselectivity and enantioselectivity of the addition of a formyl group and a hydrogen atom across a double bond. researchgate.net

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): TADDOLs are a class of versatile chiral diols derived from tartaric acid, which shares the core 1,3-dioxolane (B20135) structure. orgsyn.org These compounds and their metal complexes, particularly with titanium (Ti-TADDOLates), are highly effective catalysts and auxiliaries in a wide array of stereoselective reactions. orgsyn.orgnih.gov Their applications include enantioselective additions of organometallic reagents to aldehydes and ketones, Diels-Alder reactions, and ene reactions. The rigid, well-defined chiral pocket created by the TADDOL ligand effectively controls the facial selectivity of the approaching substrate. orgsyn.org

The following table summarizes the key features of these important ligand families.

| Ligand Family | Core Structure | Key Synthetic Precursor | Typical Applications in Catalysis |

| DIOP | 2,2-Dimethyl-1,3-dioxolane | (+)-Diethyl L-tartrate | Asymmetric hydroformylation, hydrogenation |

| TADDOLs | 2,2-Disubstituted-1,3-dioxolane | (R,R)-Dimethyl O,O-isopropylidenetartrate orgsyn.org | Enantioselective additions, cycloadditions |

The protected diol within the this compound structure makes it an excellent stereoselective intermediate. The vinyl group can undergo a variety of chemical transformations, and subsequent deprotection of the acetal (B89532) reveals a 1,2-diol moiety, a common feature in many biologically active molecules.

Research has demonstrated its utility as a precursor for synthesizing chiral 1,3-diols, which are valuable building blocks in the pharmaceutical, cosmetic, and agricultural industries. nih.gov The synthesis often involves a stereoselective reaction at the vinyl group, followed by transformations to yield the target molecule. For instance, asymmetric hydroformylation of the related compound 4-vinyl-1,3-dioxolan-2-one (B1349326), catalyzed by platinum complexes with chiral diphosphine ligands, can produce chiral aldehydes with high regioselectivity. researchgate.net These aldehydes are versatile intermediates for further elaboration into complex pharmaceutical targets. researchgate.net

The compound and its derivatives, such as (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, serve as key intermediates in the synthesis of natural products like the female sex pheromone of the elm spanworm. sigmaaldrich.com The inherent chirality of the dioxolane backbone is transferred through the synthetic sequence, ensuring the correct stereochemistry in the final product.

Polymer and Materials Science Advancements

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, leading to materials with unique properties and applications.

The acetal linkage in the dioxolane ring is susceptible to acid-catalyzed hydrolysis. researchgate.net This characteristic is exploited in the design of degradable polymers. By copolymerizing this compound (or related cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane) with other vinyl monomers, ester or acetal linkages can be introduced into the polymer backbone. frontiersin.orgbohrium.com

This process, often a radical ring-opening polymerization (rROP), allows for the creation of vinyl polymers that can be degraded under specific conditions, which is not typical for polymers with robust carbon-carbon backbones. frontiersin.orgnii.ac.jpnih.gov The degradation proceeds via hydrolysis of the acetal bonds, breaking the polymer chain into smaller, potentially biocompatible or environmentally benign fragments. researchgate.net These materials are being investigated for biomedical applications, such as in drug delivery systems where controlled degradation is desirable. bohrium.com

The rate of degradation can be tuned by adjusting the content of the dioxolane monomer in the copolymer. frontiersin.org

| Polymerization Method | Monomer Type | Resulting Polymer Feature | Potential Application |